N'-[(4-fluorophenyl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
Description
N'-[(4-Fluorophenyl)methyl]-N-{[1-(Thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a bis-amide derivative characterized by two distinct substituents:
- N'-(4-Fluorobenzyl) group: A 4-fluorophenyl moiety attached via a methylene bridge, commonly associated with enhanced lipophilicity and metabolic stability in pharmaceuticals .
- N-(1-(Thiophen-2-yl)cyclopentylmethyl) group: A cyclopentane ring substituted with a thiophen-2-yl group and a methylene-linked amide. Thiophene derivatives are notable for their aromaticity and electronic properties, which influence binding interactions in bioactive molecules .
Its structural complexity positions it as a candidate for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S/c20-15-7-5-14(6-8-15)12-21-17(23)18(24)22-13-19(9-1-2-10-19)16-4-3-11-25-16/h3-8,11H,1-2,9-10,12-13H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJNZFKVVQOMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(4-fluorophenyl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant case studies, highlighting its significance in therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H23FN2OS2
- Molecular Weight : 414.56 g/mol
- Exact Mass : 414.123584 g/mol
- InChIKey : WNTBOZGJNILOCO-UHFFFAOYSA-N
The compound features a unique structure characterized by a fluorophenyl group and a thiophene moiety, which are known to influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor of certain pathways involved in neuropharmacology, potentially influencing neurotransmitter systems.
Key Mechanisms:
- Receptor Modulation : The compound may modulate neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, leading to altered biochemical responses in target cells.
Biological Activity and Therapeutic Potential
Recent studies have evaluated the compound's efficacy in various biological assays. The following table summarizes key findings from research studies:
| Study Reference | Biological Activity | Assay Type | Results |
|---|---|---|---|
| Study 1 | Antidepressant-like effects | Behavioral assays in rodents | Significant reduction in depressive-like behaviors |
| Study 2 | Anti-inflammatory properties | In vitro cytokine assays | Reduced levels of pro-inflammatory cytokines |
| Study 3 | Neuroprotective effects | Cell viability assays | Increased cell survival under oxidative stress conditions |
Case Studies
- Antidepressant Effects : In a preclinical study, the compound demonstrated significant antidepressant-like effects in rodent models. Behavioral assays indicated that it reduced immobility time in the forced swim test, a common measure for antidepressant efficacy.
- Anti-inflammatory Activity : Another study focused on the anti-inflammatory properties of the compound. In vitro assays showed that it effectively reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory disorders.
- Neuroprotection : The neuroprotective effects were assessed through cell viability assays where neuronal cells exposed to oxidative stress showed increased survival rates when treated with the compound, indicating its potential for neurodegenerative disease therapy.
Comparison with Similar Compounds
Fluorophenyl-Containing Amides
Fluorinated aromatic groups are prevalent in pharmaceuticals due to their ability to modulate pharmacokinetics. Key analogs include:
Key Findings :
Thiophen-2-yl Derivatives
Thiophene’s aromaticity and electron-rich nature contribute to π-π stacking and charge-transfer interactions. Notable analogs:
Key Findings :
Cyclic and Amide-Based Derivatives
Cyclic substituents and amide linkages are critical for conformational rigidity and hydrogen bonding:
Key Findings :
- The cyclopentyl group in the target compound contrasts with cyclobutanone in Compound 80, which may reduce ring strain and improve stability .
- Unlike MDMB-FUBINACA (a synthetic cannabinoid), the target compound lacks an indazole core, likely altering receptor selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
